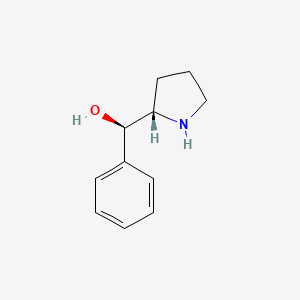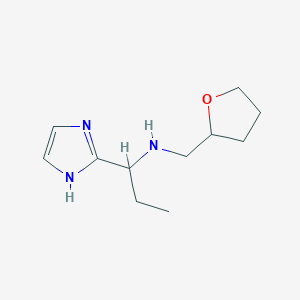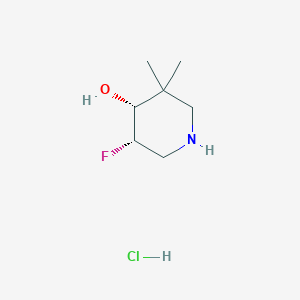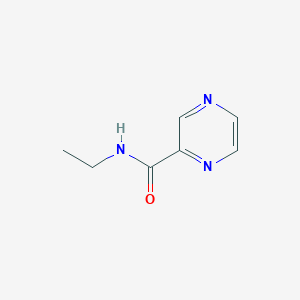
N-ethylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylpyrazine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are commonly found in various natural sources, including foods and beverages
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylpyrazine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with ethylamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable production of the compound by integrating multiple reaction steps into a single continuous process. The use of automated flow systems can enhance the yield and purity of the final product while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Amidation: The formation of the amide bond is a key reaction in its synthesis.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Amidation: N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various N-substituted pyrazine-2-carboxamides, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-ethylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antitubercular agents and other bioactive molecules.
Biological Studies: The compound is used in studies investigating the inhibition of photosynthetic electron transport in plants.
Industrial Applications: It is employed in the development of new materials and chemical processes due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N-ethylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound is believed to interfere with the fatty acid synthesis pathway in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of essential fatty acids required for bacterial growth and replication .
Comparison with Similar Compounds
N-ethylpyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
Pyrazinamide: A well-known antitubercular agent that also targets fatty acid synthesis in Mycobacterium tuberculosis.
N-methylpyrazine-2-carboxamide: Another derivative with similar biological activities but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific ethyl substitution, which can influence its reactivity and biological activity compared to other pyrazine derivatives.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of various bioactive molecules
Properties
CAS No. |
74416-46-9 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-ethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-2-9-7(11)6-5-8-3-4-10-6/h3-5H,2H2,1H3,(H,9,11) |
InChI Key |
JJNNWWOHMWHRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Furan-2-yl)phenyl]acetic acid](/img/structure/B11766336.png)

![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B11766352.png)
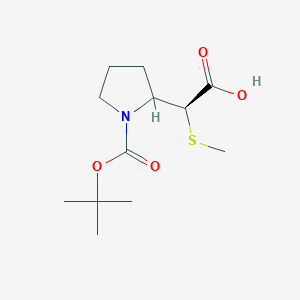

![2-Methylthiazolo[4,5-b]pyrazine](/img/structure/B11766362.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11766363.png)
